3-Fluorofuran-2-carbaldehyde
Overview
Description
3-Fluorofuran-2-carbaldehyde is a fluorinated furan derivative with the molecular formula C5H3FO2. This compound is characterized by the presence of a fluorine atom at the third position of the furan ring and an aldehyde group at the second position.
Mechanism of Action
Target of Action
3-Fluorofuran-2-carbaldehyde, a derivative of furan-2-carbaldehydes, is primarily used as a C1 building block in the synthesis of bioactive quinazolin-4(3H)-ones . These compounds are known for their wide range of biological activities, including antibacterial properties .
Mode of Action
The compound interacts with its targets through a process known as ligand-free photocatalytic C–C bond cleavage . This process involves the use of light to initiate a reaction that breaks the carbon-carbon bond, allowing the compound to interact with its target.
Biochemical Pathways
They are often used in the synthesis of bioactive compounds, contributing to the creation of new drugs .
Pharmacokinetics
Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which make them valuable in the realm of medicinal chemistry .
Result of Action
The primary result of the action of this compound is the synthesis of bioactive quinazolin-4(3H)-ones . These compounds have a wide range of biological activities, including antibacterial properties .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic C–C bond cleavage process requires the presence of light . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofuran-2-carbaldehyde can be achieved through several methods. One common approach involves the fluorination of furan derivatives. For instance, the reaction of furan with Selectfluor can lead to the formation of fluorinated furans . Another method involves the use of trifluoromethyl hypofluorite (CF3OF) to introduce the fluorine atom into the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced fluorination techniques to ensure high yield and purity. The process may include the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used to substitute the fluorine atom.
Major Products Formed:
Oxidation: Formation of 3-fluorofuran-2-carboxylic acid.
Reduction: Formation of 3-fluorofuran-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorofuran-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Fluorofuran-3-carbaldehyde
- 3-Chlorofuran-2-carbaldehyde
- 3-Bromofuran-2-carbaldehyde
Comparison: 3-Fluorofuran-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which imparts distinct chemical properties compared to its analogs. For instance, the fluorine atom at the third position can influence the compound’s reactivity and stability differently compared to chlorine or bromine substitutions .
Properties
IUPAC Name |
3-fluorofuran-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2/c6-4-1-2-8-5(4)3-7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMHEWGAJPBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305815 | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675103-42-1 | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675103-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801305815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorofuran-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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